Pirenzepine monohydrochloride

Description

BenchChem offers high-quality Pirenzepine monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pirenzepine monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

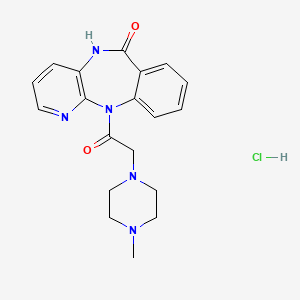

Structure

3D Structure of Parent

Properties

CAS No. |

93173-05-8 |

|---|---|

Molecular Formula |

C19H22ClN5O2 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |

InChI |

InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |

InChI Key |

AFBSBOBDKXETKP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |

Related CAS |

93173-05-8 |

Origin of Product |

United States |

Foundational & Exploratory

Pirenzepine monohydrochloride mechanism of action on M1 receptors

An In-Depth Technical Guide to the Mechanism of Action of Pirenzepine on M1 Muscarinic Receptors

Introduction: A Paradigm of Selective Antagonism

Pirenzepine, a tricyclic benzodiazepine derivative, represents a cornerstone in the study of muscarinic acetylcholine receptors (mAChRs).[1][2] Initially developed for its therapeutic effects on peptic ulcers due to its ability to reduce gastric acid secretion, its true value in pharmacological research lies in its selective antagonism of the M1 muscarinic receptor subtype.[3][4][5] This selectivity has established pirenzepine as an indispensable pharmacological tool for dissecting the physiological and pathophysiological roles of M1 receptors, which are predominantly located in the central nervous system (CNS) and gastric parietal cells.[3][6] This guide provides a comprehensive technical overview of the molecular interactions, signaling consequences, and experimental methodologies for characterizing the mechanism of action of pirenzepine monohydrochloride at the M1 receptor.

Molecular Interaction: Binding Affinity and Selectivity

The defining characteristic of pirenzepine is its preferential binding to the M1 receptor over other muscarinic subtypes (M2-M5). This selectivity is not absolute but is significant enough to allow for the functional differentiation of M1 receptor-mediated effects from those of other subtypes, particularly the M2 receptor found in cardiac tissue.[7][8]

Competitive Binding and Receptor Affinity

Pirenzepine acts as a competitive antagonist at the orthosteric binding site of the M1 receptor, the same site recognized by the endogenous agonist, acetylcholine (ACh).[9] Its binding affinity is typically quantified using radioligand binding assays, where it competes with a radiolabeled ligand, such as [3H]-N-methylscopolamine (NMS) or [3H]-pirenzepine itself, for receptor occupancy.[8][10] The resulting inhibition constant (Ki) values demonstrate a clear hierarchical affinity across the muscarinic receptor family.

Table 1: Comparative Binding Affinities (Ki) of Pirenzepine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Pirenzepine Ki (nM) | Selectivity Ratio (Ki M2 / Ki M1) | References |

| M1 | 11.48 - 27 | ~48 - 98 fold | [1][6][10] |

| M2 | ~1140 | 1 | [10] |

| M3 | Intermediate | - | [9] |

| M4 | High affinity (similar to M1) | - | [11] |

| M5 | Intermediate | - | - |

| Note: Ki values can vary between studies depending on experimental conditions, tissue/cell type, and radioligand used. The selectivity for M1 over M2 is the most consistently reported and functionally significant. |

This approximate 50- to 100-fold selectivity for M1 over M2 receptors is the basis for pirenzepine's clinical utility in reducing gastric acid without significant cardiac side effects associated with non-selective antagonists like atropine.[6][7] It is noteworthy, however, that pirenzepine also exhibits high affinity for the M4 receptor subtype, a factor that must be considered when interpreting data from tissues or brain regions co-expressing M1 and M4 receptors.[11]

The Nuance of "Pseudo-Noncompetitive" Antagonism

While classically defined as a competitive antagonist, some functional studies have reported a non-competitive or "pseudo-noncompetitive" antagonism profile for pirenzepine.[12][13] This phenomenon is often observed in functional assays with short incubation times. The deviation from competitive behavior may be attributed to a slow dissociation rate from the M1 receptor, meaning that equilibrium between the antagonist and the receptor is not reached during the brief period of agonist stimulation.[13] For drug development professionals, this highlights the critical importance of experimental design; the apparent mechanism of antagonism can be influenced by assay kinetics, a crucial consideration in screening and lead optimization.

Downstream Signaling Consequences of M1 Receptor Blockade

M1 receptors are canonical G-protein coupled receptors (GPCRs) that couple primarily through the Gαq/11 family of G-proteins.[14] Pirenzepine's antagonism directly prevents the initiation of this signaling cascade by acetylcholine.

Inhibition of the Canonical Gq/11-PLC-IP3 Pathway

Activation of the M1 receptor by ACh leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Pirenzepine, by occupying the orthosteric site, prevents this entire sequence of events.[14][15]

Caption: Pirenzepine blocks ACh-mediated M1 receptor signaling.

Emerging Roles: Biased Signaling and Non-Canonical Pathways

Recent research suggests the story is more complex. Some studies indicate that M1 antagonists, including pirenzepine, can exhibit biased agonism.[16] For example, pirenzepine has been shown to induce β-arrestin 2 recruitment to the M1 receptor, a process typically associated with agonist-driven receptor desensitization and internalization, but in a G-protein-independent manner.[16]

Furthermore, M1 receptor blockade with pirenzepine has been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for cellular energy homeostasis and mitochondrial biogenesis.[14][17] This effect appears to be neuroprotective in models of peripheral neuropathy, promoting neurite outgrowth.[17][18] These non-canonical pathways represent a paradigm shift, suggesting that M1 "antagonists" may have their own unique signaling properties beyond simple blockade, opening new avenues for therapeutic development.

Experimental Protocols for Characterization

The precise characterization of pirenzepine's interaction with the M1 receptor requires robust and validated experimental protocols. As a Senior Application Scientist, I advocate for a multi-faceted approach combining binding and functional assays.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of pirenzepine by measuring its ability to displace a known radioligand from the M1 receptor.

Objective: To determine the Ki of pirenzepine for the M1 receptor expressed in CHO-K1 cell membranes.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.[6]

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.

-

Competitor: Pirenzepine monohydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[19]

-

Non-Specific Binding (NSB) Control: Atropine (1 µM final concentration).

-

Instrumentation: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter.[19][20]

Methodology:

-

Preparation: Thaw M1 receptor-expressing cell membranes on ice. Resuspend the membrane pellet in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well . Prepare serial dilutions of pirenzepine in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]-NMS (at a final concentration near its Kd, e.g., 0.2-0.5 nM) + 100 µL membrane suspension.[21]

-

NSB Wells: 50 µL Atropine (1 µM) + 50 µL [3H]-NMS + 100 µL membrane suspension.

-

Competition Wells: 50 µL of each pirenzepine dilution + 50 µL [3H]-NMS + 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.[19][21]

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the 96-well filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters 3-4 times with ice-cold Assay Buffer.[19]

-

Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

-

Plot the percentage of specific binding against the log concentration of pirenzepine.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Protocol: Functional Calcium Mobilization Assay

This assay measures the ability of pirenzepine to inhibit agonist-induced intracellular calcium release, a direct functional consequence of M1 receptor activation.

Objective: To determine the functional potency (IC50) of pirenzepine in blocking acetylcholine-induced calcium flux.

Materials:

-

Cells: HEK293 or CHO-K1 cells stably expressing the human M1 receptor.

-

Agonist: Acetylcholine (ACh) or Carbachol.

-

Antagonist: Pirenzepine monohydrochloride.

-

Calcium Indicator Dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed M1-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and grow to 80-90% confluency.

-

Dye Loading: Aspirate the growth medium and add the calcium indicator dye (e.g., Fluo-4 AM) prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of pirenzepine in Assay Buffer. Prepare a stock of ACh at a concentration that elicits ~80% of the maximal response (EC80).

-

Assay Execution:

-

Wash the cells once with Assay Buffer to remove excess dye.

-

Add the pirenzepine dilutions to the appropriate wells and pre-incubate for 15-20 minutes.

-

Place the plate in the fluorescence reader and begin recording baseline fluorescence.

-

After a stable baseline is established, use the instrument's injector to add the EC80 concentration of ACh to all wells simultaneously.

-

Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Measure the peak fluorescence intensity for each well after agonist addition.

-

Normalize the data, setting the response in the absence of antagonist (ACh only) as 100% and the response in the absence of agonist as 0%.

-

Plot the normalized response (%) against the log concentration of pirenzepine.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of pirenzepine as an M1 antagonist.[22]

-

Conclusion

Pirenzepine monohydrochloride's mechanism of action at the M1 receptor is a classic example of selective, competitive antagonism. Its high affinity for the M1 subtype over others, particularly M2, has made it an invaluable tool for both therapeutic applications and fundamental research.[3][6][9] However, an in-depth understanding reveals nuances such as kinetically-driven pseudo-noncompetitive behavior and emerging evidence of biased signaling.[13][16] For researchers and drug developers, pirenzepine serves not only as a selective antagonist but also as a case study in the complex pharmacology of GPCRs, underscoring the necessity of combining rigorous binding and functional assays to fully elucidate a compound's mechanism of action.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pirenzepine Hydrochloride? Retrieved from [Link]

-

DergiPark. (n.d.). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. Retrieved from [Link]

-

Frontiers in Pharmacology. (n.d.). Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Retrieved from [Link]

-

PubMed. (1990). Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens. Retrieved from [Link]

-

PMC. (n.d.). Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons. Retrieved from [Link]

-

JCI Insight. (2017). Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Retrieved from [Link]

-

PubMed. (1988). Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine. Retrieved from [Link]

-

PubMed. (1989). The role of pirenzepine-sensitive (M1) muscarinic receptors in vagally mediated bronchoconstriction in humans. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

PubMed. (1989). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. Retrieved from [Link]

-

PubMed. (1986). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle. Retrieved from [Link]

-

PMC. (n.d.). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Retrieved from [Link]

-

PubMed. (1987). Central oxotremorine antagonist properties of pirenzepine. Retrieved from [Link]

-

PNAS. (2010). Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules. Retrieved from [Link]

-

PNAS. (n.d.). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. Retrieved from [Link]

-

PubChem. (n.d.). Pirenzepine monohydrate. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Selective or Specific M1 Muscarinic Receptor Antagonists Exhibit Biased Agonism at the M1 Receptor via β‐arrestin Signaling. Retrieved from [Link]

-

Frontiers in Cellular Neuroscience. (2018). Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons. Retrieved from [Link]

-

MDPI. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 54- Analytical profile of pirenzepine. Retrieved from [Link]

-

PubMed. (1988). Muscarinic M1, M2 receptor binding. Relationship with functional efficacy. Retrieved from [Link]

-

PMC. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

-

IOVS. (n.d.). The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew. Retrieved from [Link]

-

Walsh Medical Media. (2023). Major Types of Receptor Antagonist and their Mechanism of Action. Retrieved from [Link]

-

PharmacologyU. (n.d.). 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Pirenzepine monohydrate | C19H23N5O3 | CID 89837055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 12. Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. evitachem.com [evitachem.com]

- 16. researchgate.net [researchgate.net]

- 17. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

- 18. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]

- 22. pnas.org [pnas.org]

Pirenzepine Monohydrochloride: Discovery, Mechanistic Pharmacology, and Advanced Synthesis Pathways

As the landscape of neuropharmacology and gastroenterology evolves, pirenzepine monohydrochloride remains a molecule of profound clinical and chemical significance. Originally developed as an anti-ulcerative agent, its unique receptor selectivity and complex tricyclic architecture present both unique therapeutic opportunities and strict synthetic challenges. This technical guide deconstructs the pharmacological mechanisms, structural vulnerabilities, and optimized synthetic pathways of pirenzepine, providing a self-validating framework for researchers and process chemists.

Discovery Context and Pharmacological Mechanism

Pirenzepine is a tricyclic pyrido-benzodiazepine derivative. Despite its structural resemblance to classical tricyclic antidepressants (like imipramine), it exhibits negligible central nervous system penetration and lacks the broad-spectrum anticholinergic side effects typical of its class[1].

Historically utilized for its ability to inhibit gastric acid secretion[2], pirenzepine was the first agent discovered to exhibit high competitive selectivity for the M1 muscarinic acetylcholine receptor (mAChR) over M2 and M3 subtypes. Recently, this M1-selective antagonism has been successfully repurposed in neurobiology. Topical and systemic delivery of pirenzepine has been shown to stimulate the regrowth of peripheral small nerve fibers, offering a groundbreaking therapeutic approach for reversing diabetic peripheral neuropathy[3].

Mechanism of Action: M1 Receptor Antagonism

The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).

-

Causality of Blockade: Under normal physiological conditions, acetylcholine (ACh) binding to the M1 receptor induces a conformational change that activates the Gq/11 protein. This stimulates Phospholipase C (PLCβ) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately driving intracellular calcium release and Protein Kinase C (PKC) activation.

-

By acting as a competitive antagonist, pirenzepine occupies the orthosteric binding site of the M1 receptor, arresting this entire downstream signal transduction cascade at the membrane level.

M1 Receptor Signaling Pathway and Pirenzepine Antagonism.

Chemical Architecture and the "Scaffold Rearrangement" Vulnerability

The active pharmaceutical ingredient (API) is typically formulated as pirenzepine monohydrochloride (

Critical Process Insight: A landmark crystallographic study published in Scientific Reports revealed a severe structural vulnerability in the pirenzepine molecule[5]. Under highly acidic conditions and elevated temperatures—parameters historically used to force the formation of the dihydrochloride salt—pirenzepine undergoes an irreversible scaffold rearrangement. The 1,4-azepine ring contracts, isomerizing the API into a previously uncharacterized benzimidazole derivative. This degradation product completely lacks M1 receptor affinity[5]. Therefore, modern synthesis must strictly control stoichiometry and thermodynamics during the final hydrochlorination phase to preserve the active tricyclic core.

Evolution of the Synthesis Pathway

The industrial synthesis of pirenzepine has transitioned from inefficient, high-temperature linear sequences to highly optimized, acid-catalyzed cyclization methods[4],[6].

Quantitative Comparison of Synthetic Routes

| Parameter | Traditional Linear Approach | Modern Catalytic Cyclization |

| Starting Materials | 2-aminonicotinic acid + o-phenylenediamine | 2-amino-N-(2-chloropyridyl-3-)benzamide |

| Cyclization Conditions | 120–150°C in Polyphosphoric acid | Reflux (78°C) in Ethanol with HCl/H |

| Cumulative Yield | 28–32% | > 75% |

| Environmental Impact | E-factor > 40 (High waste generation) | E-factor < 15 (Solvent recovery enabled) |

| Salt Stoichiometry | Variable (Prone to dihydrochloride formation) | Controlled Monohydrochloride |

| Primary Drawback | Thermal degradation, intermediate purification | Requires high-purity halogenated precursors |

Table 1: Comparative analysis of traditional vs. modern synthetic approaches for Pirenzepine API.

Modern Synthesis Pathway of Pirenzepine Monohydrochloride.

Experimental Protocol: Step-by-Step Synthesis & Validation

To ensure high scientific integrity, the following protocol details the modern catalytic synthesis of pirenzepine monohydrochloride, embedding causality and self-validating In-Process Controls (IPCs) at every critical juncture[4],[6].

Step 1: Acid-Catalyzed Cyclization of the Tricyclic Core

Objective: Synthesize the intermediate 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one.

-

Preparation: Suspend 1.0 equivalent of 2-amino-N-(2-chloropyridyl-3-)benzamide in anhydrous ethanol (EtOH).

-

Catalysis: Add 0.1 equivalents of concentrated hydrochloric acid (HCl).

-

Causality: The acid catalyst protonates the carbonyl oxygen of the benzamide, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy required for the intramolecular nucleophilic attack by the adjacent amine, facilitating the closure of the 7-membered diazepine ring without requiring destructive temperatures[6].

-

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 8–12 hours under a nitrogen atmosphere.

-

Self-Validation (IPC): Do not proceed to cooling until High-Performance Liquid Chromatography (HPLC) analysis (at 264 nm) confirms that the peak area of the starting benzamide is <0.5%. If unreacted starting material remains, the subsequent N-acylation step will yield critical impurities that are nearly impossible to separate via standard crystallization.

Step 2: N-Acylation (Side-Chain Addition)

Objective: Attach the piperazine side chain to form pirenzepine free base.

-

Activation: React the cyclized intermediate with 1.2 equivalents of 2-(4-methylpiperazin-1-yl)acetyl chloride in the presence of an organic base (e.g., triethylamine) using tetrahydrofuran (THF) as the solvent.

-

Causality: The organic base acts as an acid scavenger, neutralizing the HCl generated during the acylation. This prevents premature, uncontrolled salt formation and keeps the intermediate nucleophilic.

-

Purification: Quench with water, extract the free base into an organic layer (e.g., dichloromethane), wash with brine, and evaporate to yield the crude pirenzepine free base.

Step 3: Controlled Hydrochlorination

Objective: Form the stable monohydrochloride API while preventing scaffold rearrangement[5].

-

Dissolution: Dissolve the purified pirenzepine free base in anhydrous ethanol and chill the reactor to 0–5°C.

-

Titration: Slowly add exactly 1.05 equivalents of ethanolic HCl dropwise, maintaining the internal temperature below 5°C.

-

Causality: Strict stoichiometric control and low temperature are non-negotiable. As proven by recent literature, excess acid combined with heat drives an irreversible scaffold rearrangement into an inactive benzimidazole isomer[5].

-

-

Crystallization & Validation: Stir for 2 hours to allow complete crystallization. Filter and dry under vacuum. Validate the final API via elemental analysis (target: ~9.11% Cl) and

H-NMR to confirm the integrity of the 1,4-azepine ring.

References

- Synthesis Patent: "Novel method for synthesizing pirenzepine hydrochloride intermediate" (CN104892596A).

-

Scaffold Rearrangement Study : "Unexpected scaffold rearrangement product of pirenzepine found in commercial samples". Scientific Reports (2021).[Link]

-

Pharmacological Application : "Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice". PubMed Central (PMC).[Link]

-

Historical Context : "The past, present and future of anticholinergic drugs". PubMed Central (PMC).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. evitachem.com [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104892596A - Novel method for synthesizing pirenzepine hydrochloride intermediate - Google Patents [patents.google.com]

Pirenzepine Monohydrochloride: Mechanistic Profiling and Selectivity for Muscarinic Receptor Subtypes

Executive Summary

Pirenzepine monohydrochloride (PRZ) is a tricyclic compound that serves as a cornerstone molecule in muscarinic pharmacology, distinguished by its role as the first clinically viable M1-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. Unlike classical non-selective anticholinergics such as atropine, PRZ possesses a unique thermodynamic and physicochemical profile that severely limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects[1]. This whitepaper provides an in-depth technical analysis of PRZ’s receptor selectivity, the structural basis of its signaling blockade, and the self-validating experimental workflows required to quantify its pharmacological profile.

Pharmacological Profile and Receptor Selectivity

The muscarinic receptor family consists of five distinct, G-protein-coupled receptor subtypes (M1–M5)[2]. Subtypes M1, M3, and M5 preferentially couple to

Pirenzepine exhibits a highly differentiated affinity profile across these subtypes. It binds with the highest affinity to the M1 receptor, which is predominantly localized in the cerebral cortex, sympathetic ganglia, and gastric intramural plexuses[3][4]. The selectivity of PRZ is not absolute but relative; it acts as a competitive antagonist across all subtypes but requires significantly higher concentrations to occupy M2–M5 receptors.

Quantitative Affinity Data

The following table summarizes the binding affinities of PRZ at human cloned muscarinic receptors. The negative log inhibition constant (

| Receptor Subtype | Calculated | Selectivity Ratio (vs. M1) | Primary Coupling | |

| M1 | 8.2 | 6.3 | 1.0x | |

| M2 | 6.6 | 251.2 | ~40x | |

| M3 | 6.8 | 158.5 | ~25x | |

| M4 | 7.4 | 39.8 | ~6x |

Data derived from competitive radioligand binding assays on human cloned receptors[5].

Structural Basis of M1 Signaling Blockade

By binding to the orthosteric site of the M1 receptor, PRZ competitively occludes the binding of the endogenous agonist, acetylcholine. This prevents the conformational shift required for the M1 receptor to exchange GDP for GTP on the

M1 receptor Gq/11 signaling pathway and competitive blockade by Pirenzepine.

Experimental Methodologies: Validating Subtype Selectivity

To rigorously quantify PRZ's selectivity, researchers employ competitive radioligand binding assays. The following protocol outlines a self-validating system designed to determine the

Protocol: Competitive Radioligand Binding Assay for PRZ Selectivity

Objective: To determine the inhibition constant (

-

Step 1: Membrane Preparation

-

Action: Harvest CHO-K1 cells stably expressing individual human M1–M5 receptors. Homogenize in 50 mM potassium phosphate buffer (pH 7.4)[6].

-

Causality: CHO-K1 cells lack endogenous muscarinic receptors, providing a genetically clean background[7]. The 50 mM phosphate buffer maintains physiological pH and ionic strength; this is critical because muscarinic antagonist affinity is highly sensitive to ionic conditions and can shift dramatically in unbuffered environments.

-

-

Step 2: Radioligand Incubation

-

Action: Incubate 15 µg of membrane protein with a fixed concentration of

-NMS (set exactly at its predetermined -

Causality: Utilizing

-NMS at its

-

-

Step 3: Defining Non-Specific Binding (NSB)

-

Action: In parallel control wells, incubate membranes with

-NMS and 10 µM Atropine sulfate[6]. -

Causality: Atropine is a highly potent, non-selective muscarinic antagonist. At 10 µM, it completely saturates all specific muscarinic binding sites. Any residual radioactivity measured in these wells is definitively non-specific (e.g., radioligand trapped in the filter matrix or partitioned into membrane lipids). Subtracting this NSB from total binding yields the specific binding window.

-

-

Step 4: Rapid Filtration and Washing

-

Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters twice with ice-cold buffer[6].

-

Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand in solution. The use of ice-cold buffer is mandatory; the sudden drop in temperature abruptly halts binding kinetics, minimizing the dissociation of the receptor-ligand complex during the mechanical wash phase.

-

-

Step 5: Scintillation Counting & Data Analysis

-

Action: Quantify radioactivity using liquid scintillation counting. Determine the

via non-linear regression and calculate the -

Causality: The raw

is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, converting the apparent

-

Step-by-step workflow for competitive radioligand binding assays to determine PRZ selectivity.

Clinical and Translational Applications

The M1-selective profile of PRZ translates directly into its clinical utility, avoiding the systemic anticholinergic burden seen with older drugs.

-

Peptic Ulcer Disease: PRZ effectively inhibits gastric acid and pepsin secretion by antagonizing M1 receptors located in the gastric intramural plexuses[3]. Because it has roughly 40-fold lower affinity for M2 receptors[5], it achieves this antisecretory effect at doses that do not induce M2-mediated cardiac side effects (e.g., tachycardia) or M3-mediated smooth muscle paralysis[3][8].

-

Myopia Control: PRZ is utilized as an alternative to atropine for the pharmacological control of myopia in children. Its selectivity for M1 and M4 receptors over M3 receptors means it is significantly less likely to cause unwanted cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation)[4].

References

-

Muscarinic Control of Histamine Release from Airways - ATS Journals - 5

-

[A selective antimuscarinic agent: pirenzepine. Review of its pharmacologic and clinical properties] - PubMed (NIH) - 3

-

The use of a modified [3H]4-DAMP radioligand binding assay... - Ovid -7

-

[Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties] - PubMed (NIH) -1

-

Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties... - PubMed (NIH) - 8

-

Muscarinic M1 and M2 receptors, fasting and seizure development in animals - DergiPark - 2

-

Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions... - PMC (NIH) - 6

-

Pirenzepine – Knowledge and References - Taylor & Francis -4

Sources

- 1. [Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. [A selective antimuscarinic agent: pirenzepine. Review of its pharmacologic and clinical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. atsjournals.org [atsjournals.org]

- 6. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro characterization of Pirenzepine monohydrochloride

An In-Depth Technical Guide for the In-Vitro Characterization of Pirenzepine Monohydrochloride

Foreword: Beyond the Protocol

This document serves as a comprehensive technical guide for the in-vitro characterization of Pirenzepine monohydrochloride. As researchers and drug development professionals, we understand that a protocol is more than a series of steps; it is a story of scientific inquiry. The "why" behind an experimental choice is as critical as the "how." Therefore, this guide is structured not as a rigid template, but as a logical progression of scientific validation. We will move from the foundational physicochemical properties of Pirenzepine to its specific molecular interactions and functional consequences, providing not just methods, but the rationale and field-proven insights that underpin them. Our goal is to equip you with a self-validating framework for the robust characterization of this cornerstone M1-selective antagonist.

Foundational Profile: Physicochemical Properties of Pirenzepine

Before delving into complex biological assays, a clear understanding of the test article's fundamental properties is paramount. This ensures accurate stock solution preparation, informs potential liabilities like solubility issues, and provides a basis for structure-activity relationship (SAR) studies. Pirenzepine is a pyridobenzodiazepine, and its monohydrochloride salt form is typically used for improved solubility.[1]

| Property | Value | Source |

| Chemical Name | 5,11-Dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one | [4] |

| Molecular Formula | C₁₉H₂₁N₅O₂ (Free Base) | [5][6] |

| Molecular Weight | 351.4 g/mol (Free Base) | [5][6] |

| Molecular Formula | C₁₉H₂₃Cl₂N₅O₂ (Dihydrochloride) | [7] |

| Molecular Weight | 424.33 g/mol (Dihydrochloride) | [7] |

| Water Solubility | Soluble (as dihydrochloride salt) | [1][7] |

| pKa | 11.29 ± 0.20 (Predicted) | [1] |

| XLogP3 | 0.1 | [6] |

Insight: The low lipophilicity (XLogP3 of 0.1) and charged nature of Pirenzepine are consistent with its poor ability to cross the blood-brain barrier, a key attribute for its peripheral selectivity in historical clinical use.[3][4] This property is a direct result of its chemical structure.

The Molecular Target: M1 Muscarinic Acetylcholine Receptor Signaling

Pirenzepine's primary mechanism of action is as a selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[3][8][9] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand acetylcholine, primarily signals through the Gq/11 family of G-proteins.[5] This initiates a cascade leading to intracellular calcium mobilization, a key endpoint for our functional assays. Understanding this pathway is critical for designing and interpreting experiments.

Caption: Canonical Gq/11 signaling pathway of the M1 muscarinic receptor.

Primary Characterization: Receptor Binding Affinity and Selectivity

The first and most fundamental biological assessment is to quantify the direct interaction between Pirenzepine and its target receptor. A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) and its selectivity profile across different receptor subtypes.

Causality: We use a competitive binding format because it allows us to determine the affinity of an unlabeled compound (Pirenzepine) by measuring how effectively it competes with a radiolabeled ligand of known affinity. This is often more practical and cost-effective than synthesizing a custom radiolabeled version of every test compound.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]-N-Methylscopolamine Competition Assay

This protocol is designed to determine the inhibitor constant (Ki) of Pirenzepine at each of the five human muscarinic receptor subtypes (M1-M5).

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[10]

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Assay Execution:

-

Prepare a dilution series of Pirenzepine monohydrochloride in assay buffer (e.g., 11 concentrations from 1 pM to 10 µM).

-

In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, pH 7.4).

-

Pirenzepine dilution or vehicle.

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) at a final concentration near its Kd (e.g., ~0.5-1 nM).[11]

-

Cell membrane preparation (e.g., 10-20 µg protein/well).

-

-

Define Total Binding wells (containing radioligand and membranes, but no competitor).

-

Define Non-Specific Binding (NSB) wells (containing radioligand, membranes, and a saturating concentration of a non-selective antagonist like 1 µM Atropine).[11]

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of Pirenzepine.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of Pirenzepine that inhibits 50% of specific [³H]-NMS binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

-

Representative Data: Pirenzepine Binding Affinity

The following table summarizes typical affinity (Ki) values for Pirenzepine at the five human muscarinic receptor subtypes, demonstrating its M1 selectivity.

| Receptor Subtype | Representative Ki (nM) | Selectivity Ratio (Ki [Mx] / Ki [M1]) |

| M1 | ~10 - 25 | 1 |

| M2 | ~400 - 800 | ~20 - 80 fold |

| M3 | ~300 - 600 | ~15 - 60 fold |

| M4 | ~100 - 250 | ~6 - 25 fold |

| M5 | ~350 - 700 | ~18 - 70 fold |

(Data compiled and synthesized from authoritative sources.[10][13])

Insight: The data clearly establishes Pirenzepine's selectivity, with a significantly higher affinity (lower Ki value) for the M1 receptor compared to the other subtypes. This profile is the molecular basis for its classification as an "M1-selective" antagonist.

Functional Characterization: Quantifying Antagonism

Binding assays confirm interaction, but functional assays are essential to determine the compound's effect on receptor signaling. As an antagonist, Pirenzepine is expected to inhibit the response induced by an agonist (e.g., carbachol).

Method 1: Calcium Flux Assay

Causality: Since the M1 receptor's primary signaling pathway is Gq/11-mediated calcium release, measuring changes in intracellular calcium ([Ca²⁺]i) is the most direct and robust method to assess its functional activity.[14] An antagonist will produce a concentration-dependent inhibition of the agonist-induced calcium signal.

Caption: Workflow for a fluorescent-based calcium flux antagonist assay.

-

Cell Plating:

-

Seed CHO-K1 cells stably expressing the human M1 receptor into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer the next day.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

-

Aspirate the cell culture medium from the plate and add the dye loading buffer.

-

Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.

-

-

Assay Execution (using a FLIPR or similar instrument):

-

Prepare a "compound plate" containing a serial dilution of Pirenzepine.

-

Prepare an "agonist plate" containing an agonist like carbachol at a concentration that elicits ~80% of its maximal response (the EC₈₀). This concentration is determined in a prior agonist dose-response experiment.

-

Place the cell plate and agonist plate into the instrument.

-

Program the instrument to first transfer the Pirenzepine dilutions from the compound plate to the cell plate.

-

Allow a pre-incubation period (e.g., 5-15 minutes).[15]

-

The instrument will then measure baseline fluorescence for a few seconds, followed by the online addition of the carbachol from the agonist plate.

-

Fluorescence is monitored continuously for 1-2 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence signal minus the baseline signal.

-

Determine the percent inhibition for each Pirenzepine concentration relative to control wells (agonist alone vs. no agonist).

-

Plot percent inhibition against the log concentration of Pirenzepine and fit the curve using non-linear regression to determine the IC₅₀ value. An IC₅₀ of ~200 nM is expected for Pirenzepine in this type of assay.[16]

-

Method 2: cAMP Assay (Confirmatory)

Causality: While less common for M1 characterization, some M1 receptors can also couple to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[5] An antagonist would block this agonist-induced decrease. This assay is useful for confirming the mechanism or exploring biased signaling.

-

Cell Stimulation:

-

Culture CHO-M1 cells as described previously.

-

Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

-

In a 384-well plate, add Pirenzepine dilutions, followed by the cell suspension.

-

Add a Gαs activator (e.g., Forskolin) to raise basal cAMP levels, making the Gαi-mediated inhibition detectable.

-

Add an M1 agonist (e.g., carbachol).

-

Incubate for 30 minutes at room temperature.

-

-

Detection (using a commercial HTRF kit, e.g., from Cisbio):

-

Lyse the cells and add the detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

-

In the absence of cellular cAMP, the donor and acceptor are in close proximity, yielding a high HTRF signal.

-

Cellular cAMP produced during the stimulation step competes with the cAMP-d2 acceptor, separating the donor and acceptor and decreasing the HTRF signal.

-

Incubate for 60 minutes at room temperature.

-

-

Readout and Analysis:

-

Read the plate on an HTRF-compatible plate reader.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Pirenzepine will block the carbachol-induced decrease in cAMP, thus restoring the HTRF signal in a concentration-dependent manner.

-

Calculate IC₅₀ as for the calcium assay.

-

Secondary Characterization: Assessing Cytotoxicity

Causality: It is crucial to ensure that the inhibitory effects observed in functional assays are due to specific receptor antagonism and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel using the same cell line, incubation times, and compound concentrations.

Experimental Workflow: ATP-Based Luminescence Viability Assay

Sources

- 1. Pirenzepine | 28797-61-7 [chemicalbook.com]

- 2. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. Pirenzepine - Wikipedia [en.wikipedia.org]

- 4. [Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pirenzepine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. Pirenzepine dihydrochloride | CAS:29868-97-1 | Selective M1 muscarinic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. What is Pirenzepine Hydrochloride used for? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pirenzepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits [benthamopen.com]

Pirenzepine Monohydrochloride: Chemical Profiling, Receptor Mechanics, and Experimental Methodologies

Executive Summary

Pirenzepine monohydrochloride is a highly selective M1 muscarinic acetylcholine receptor (mAChR) antagonist[1]. Originally developed and commercialized for the management of peptic ulcer disease due to its potent ability to inhibit gastric acid secretion, its unique pharmacological profile has recently repositioned it as a powerful tool in neurobiology and ophthalmology[2][3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven laboratory protocols designed for researchers and drug development professionals.

Chemical Identification & Physicochemical Properties

Pirenzepine is a tricyclic compound belonging to the 1,4-benzodiazepine class, structurally characterized by a benzene ring fused to a 1,4-azepine core[4]. Unlike classical tricyclic centrally acting drugs (such as imipramine), pirenzepine exhibits marked hydrophilicity at physiological pH[5]. This physicochemical property is critical: it restricts the molecule's permeability across the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects while maintaining high efficacy at peripheral M1 receptor sites[1][5].

Table 1: Physicochemical Properties of Pirenzepine Monohydrochloride

| Property | Value |

| Product Name | Pirenzepine monohydrochloride |

| CAS Number | 93173-05-8 |

| IUPAC Name | 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |

| Molecular Formula | C19H22ClN5O2 |

| Molecular Weight | 387.9 g/mol |

| Appearance | White crystalline solid |

| Melting Point | ~89°C |

| Solubility | Highly soluble in water |

Data synthesized from 4[4] and5[5].

Mechanism of Action: M1 Receptor Antagonism

At the core of pirenzepine's pharmacological utility is its competitive orthosteric antagonism of the M1 muscarinic receptor[2]. The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly located in the CNS, autonomic ganglia, and gastric parietal cells[1].

Mechanistic Causality: Under normal physiological conditions, the endogenous ligand acetylcholine (ACh) binds to the M1 receptor, inducing a conformational shift that activates the Gq protein. This activation stimulates phospholipase C (PLC), generating inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium to drive cellular responses[1][2].

By binding competitively to the active site of the M1 receptor, pirenzepine prevents ACh interaction[2]. In the gastric mucosa, this blunts the stimulatory effect of ACh, reducing hydrochloric acid secretion and allowing mucosal healing[1]. In the context of peripheral neuropathies, M1 receptor antagonism by pirenzepine triggers an alternative downstream cascade, activating the AMPK pathway and the TRPM3 channel, which enhances mitochondrial bioenergetics and promotes axonal sprouting[2][6].

Caption: M1 Muscarinic Receptor Signaling Pathway and Pirenzepine Blockade.

Experimental Methodologies: Radioligand Binding Assay

To quantify the binding affinity (

Self-Validating Protocol Design:

This assay relies on a self-validating internal control system by measuring Total Binding (TB) and Non-Specific Binding (NSB). The specific binding window is defined as

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human M1 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Causality: MgCl₂ is included to stabilize G-protein-receptor coupling. While antagonists like pirenzepine do not strictly require G-protein coupling to bind, maintaining the physiological receptor conformation ensures translational accuracy.

-

-

Assay Setup: In a 96-well deep-well plate, add the following to each well (total volume 200 µL):

-

50 µL of [³H]Pirenzepine (final concentration ~1-2 nM, near its

)[9]. -

50 µL of test compound (varying concentrations for IC₅₀ determination), or buffer for Total Binding (TB).

-

For Non-Specific Binding (NSB) wells, add 50 µL of 10 µM Atropine sulfate[9].

-

Causality: Atropine is a non-selective, high-affinity muscarinic antagonist that will saturate all M1 active sites. Any residual radioactivity detected in these specific wells represents radioligand sticking nonspecifically to plastic or membrane lipids.

-

100 µL of membrane homogenate (approx. 10-20 µg protein/well)[11].

-

-

Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

-

Causality: Pirenzepine has relatively slow association and dissociation kinetics[11]; a 60-minute incubation ensures the system reaches thermodynamic equilibrium before measurement.

-

-

Filtration & Washing: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

-

Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

-

Wash rapidly 3 times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Causality: Ice-cold buffer thermodynamically slows the dissociation rate of the receptor-ligand complex during the physical wash step, preserving the signal.

-

-

Quantification: Dry the filters, add a liquid scintillation cocktail, and count the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (

). Use non-linear regression to determine the IC₅₀, and apply the Cheng-Prusoff equation to calculate the

Caption: Step-by-step workflow for the M1 Receptor Radioligand Binding Assay.

Emerging Therapeutic Applications

While historically prescribed for peptic ulcers[1], recent research has expanded pirenzepine's utility into novel therapeutic domains:

-

Diabetic Sensorimotor Polyneuropathy (DSPN): M1 receptor antagonism by pirenzepine promotes the restoration of mitochondrial function and axon repair. It is currently under clinical investigation for its potential to reverse neuropathy by activating the TRPM3 channel and AMPK pathways, shifting the paradigm from symptom control to nerve restoration[2][6].

-

Myopia Control: Pirenzepine has been investigated for slowing the progression of axial myopia in mammalian models. Studies indicate that its anti-myopic effects may involve both M1 and M4 muscarinic receptor signaling pathways in ocular tissues[3].

References

-

Title: What is the mechanism of Pirenzepine Hydrochloride? | Source: Patsnap Synapse | URL: 1

-

Title: Buy Pirenzepine monohydrochloride (EVT-14497316) | 93173-05-8 | Source: EvitaChem | URL: 4

-

Title: Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy | Source: MDPI | URL: 2

-

Title: Evidence for M4 and M1 Receptor-Based Pathways in the Inhibition of Experimentally-Induced Axial Myopia in the Tree Shrew | Source: IOVS | URL: 3

-

Title: Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy | Source: JCI | URL: 6

-

Title: Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions | Source: Frontiers | URL: 9

-

Title: Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules | Source: PNAS | URL: 11

-

Title: Analytical profile of pirenzepine | Source: ResearchGate / Academic Press | URL: 5

Sources

- 1. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. evitachem.com [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

- 7. MOLECULAR PROBES FOR MUSCARINIC RECEPTORS: FUNCTIONALIZED CONGENERS OF SELECTIVE MUSCARINIC ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dspace.cuni.cz [dspace.cuni.cz]

- 9. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 10. acnp.org [acnp.org]

- 11. pnas.org [pnas.org]

Pirenzepine monohydrochloride molecular structure and activity relationship

Executive Summary: The M1-Selective Paradigm

Pirenzepine monohydrochloride represents a pivotal shift in anticholinergic pharmacology. Unlike non-selective alkaloids (e.g., atropine) that indiscriminately block M1–M5 muscarinic receptors—causing systemic side effects like tachycardia and xerostomia—pirenzepine exhibits high affinity for the M1 subtype (neural/gastric) while sparing M2 (cardiac) and M3 (smooth muscle) receptors at therapeutic concentrations.

This guide dissects the molecular architecture driving this selectivity, the signal transduction pathways involved, and the validated experimental protocols required to quantify these interactions.

Molecular Architecture & Structure-Activity Relationship (SAR)

The selectivity of pirenzepine arises from its unique tricyclic pyridobenzodiazepine core fused with a hydrophilic piperazine side chain. This structure creates a rigid pharmacophore that discriminates between the orthosteric binding pockets of muscarinic subtypes.

The Tricyclic Scaffold (Hydrophobic Domain)

The core structure is 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one .

-

Function: This rigid tricyclic system mimics the bulky hydrophobic groups found in classical antagonists but with restricted conformational freedom.

-

SAR Insight: The tricyclic backbone provides the necessary hydrophobic interaction with the receptor's transmembrane domains (TM3, TM6). Unlike flexible antagonists, the rigidity prevents the molecule from adapting to the slightly smaller or differently shaped pockets of the M2/M3 subtypes.

The Piperazine Side Chain (Hydrophilic/Ionic Domain)

Attached at position 11 is the (4-methyl-1-piperazinyl)acetyl group.[1][2]

-

Protonation Site: The distal nitrogen (N4) of the piperazine ring is highly basic. At physiological pH, it exists in a protonated, cationic state.

-

Ionic Interaction: This positive charge forms an essential ionic bond with the conserved Aspartate (Asp105 in M1) residue in the receptor's orthosteric site.

-

Selectivity Driver: The distance and orientation of this charged nitrogen relative to the tricyclic core are critical. In M1 receptors, the binding pocket accommodates this specific geometry and the hydrophilic nature of the side chain more energetically than the hydrophobic-preferring pockets of M2 receptors.

Physicochemical Barrier (BBB Exclusion)

-

Hydrophilicity: Pirenzepine is significantly more hydrophilic (low LogP) than atropine.

-

Consequence: It does not readily cross the Blood-Brain Barrier (BBB). While it has high affinity for cortical M1 receptors in vitro, its in vivo action is peripherally restricted (e.g., gastric intramural ganglia), reducing central cognitive side effects.

Visualization: Pirenzepine Pharmacophore Map

Caption: Structural decomposition of Pirenzepine showing the functional roles of the tricyclic core and piperazine tail in M1 receptor binding and BBB exclusion.

Pharmacodynamics & Signaling Pathways

Pirenzepine acts as a competitive antagonist at the M1 Muscarinic Acetylcholine Receptor (Gq-coupled GPCR).

Mechanism of Action[3]

-

Endogenous State: Acetylcholine (ACh) binds M1, activating the Gq/11 protein.

-

Signal Transduction: Gq activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.

-

Effect: IP3 triggers intracellular Ca2+ release. In gastric parietal cells, this drives the H+/K+ ATPase pump (acid secretion).

-

Pirenzepine Blockade: Pirenzepine occupies the M1 orthosteric site, preventing ACh binding.[3] This halts the Gq cascade, reducing cytosolic Calcium and inhibiting acid secretion.

Visualization: M1 Receptor Blockade Pathway

Caption: The Gq-coupled signaling cascade of the M1 receptor.[4][5][6][7] Pirenzepine competitively inhibits the initial ligand-receptor binding step, preventing downstream calcium release.

Experimental Protocols

To validate Pirenzepine's activity and selectivity, researchers must employ robust assays. The following protocols are industry standards for differentiating M1 affinity from M2/M3.

Protocol: Radioligand Competition Binding Assay

Objective: Determine the affinity constant (

Materials:

-

Tissue Source: Rat Cerebral Cortex (M1 rich) and Rat Heart/Atria (M2 rich).

-

Radioligand:

-Quinuclidinyl Benzilate ( -

Competitor: Unlabeled Pirenzepine Monohydrochloride (10 pM to 100 µM).

-

Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.

Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet.

-

Incubation: In 96-well plates, add:

-

50 µL Membrane suspension (approx. 20-50 µg protein).

-

50 µL

-QNB (Final conc. ~0.2 nM).[8] -

50 µL Pirenzepine (Serial dilutions).

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Quantification: Place filters in scintillation vials with cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry.

-

Analysis: Plot % Specific Binding vs. Log[Pirenzepine]. Use non-linear regression to calculate

and convert to

Expected Results:

-

Cortex (M1): Steep displacement curve with low

(~10-20 nM). -

Heart (M2): Right-shifted curve with high

(>500 nM).

Protocol: Isolated Tissue Functional Assay

Objective: Assess functional antagonism in physiological systems.

-

M1 Model (Rat Vas Deferens): Electrical field stimulation induces twitch response via M1 receptors. Pirenzepine should inhibit this dose-dependently at low concentrations (

). -

M2 Model (Guinea Pig Atria): Carbachol induces negative inotropy (slowing heart rate). Pirenzepine requires very high concentrations to reverse this effect (

), confirming low M2 potency.

Quantitative Data Summary

The following table synthesizes binding affinity data from multiple authoritative sources, highlighting the selectivity profile.

| Receptor Subtype | Primary Tissue Source | Ligand Used | Selectivity Ratio (vs M1) | ||

| M1 | Cerebral Cortex / Hippocampus | 10 - 20 | 8.0 - 8.2 | 1.0 (Reference) | |

| M2 | Heart (Atria) / Cerebellum | 500 - 1000 | 6.0 - 6.5 | ~50x Lower Affinity | |

| M3 | Salivary Glands / Ileum | 150 - 200 | 6.7 - 7.0 | ~10x Lower Affinity | |

| M4 | Striatum | 20 - 50 | 7.3 - 7.7 | Moderate Affinity |

Note: Pirenzepine is often classified as M1/M4 preferring, but functional selectivity for M1 is most clinically relevant for gastric and ocular applications.

References

-

Eberlein, W. G., et al. (1988).[9] "Tricyclic compounds as selective antimuscarinics.[9][10] 2. Structure-activity relationships of M1-selective antimuscarinics related to pirenzepine."[9] Journal of Medicinal Chemistry. Link

-

Watson, M., et al. (1983). "A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes." Life Sciences. Link

-

Hammer, R., et al. (1980). "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[11][12] Nature. Link

-

Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews. Link

-

PubChem. "Pirenzepine Compound Summary." National Library of Medicine. Link

Sources

- 1. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pirenzepine [drugfuture.com]

- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tricyclic compounds as selective antimuscarinics. 2. Structure-activity relationships of M1-selective antimuscarinics related to pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 12. Radioligand binding characteristics of the chicken cardiac muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pirenzepine Monohydrochloride Solution Preparation and Stability

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability of pirenzepine monohydrochloride solutions. Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, is widely used in biomedical research. Ensuring the integrity and stability of its solutions is paramount for obtaining reproducible and reliable experimental results. This guide details the critical physicochemical properties of pirenzepine, provides validated, step-by-step protocols for solution preparation, and offers an in-depth analysis of its stability under various conditions, including the effects of pH, temperature, and light.

Introduction to Pirenzepine

Pirenzepine is a tricyclic benzodiazepine derivative that functions as a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Its selectivity for the M1 subtype over other muscarinic receptors (M2, M3, M4) makes it a valuable tool in neuroscience, gastroenterology, and ophthalmology research.[1] It is most commonly supplied as a dihydrochloride or monohydrochloride salt to enhance its aqueous solubility.[3][4] In research, pirenzepine is used to investigate M1 receptor function, inhibit gastric acid secretion, and as a potential therapeutic agent for myopia.[1][2] Given its mechanism of action, the precise concentration and chemical integrity of pirenzepine solutions are critical for experimental validity.

Physicochemical Properties

A thorough understanding of pirenzepine's physicochemical properties is essential for the correct preparation and storage of its solutions. The compound is typically a white to off-white crystalline solid and is hygroscopic in nature.[3][5]

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₁N₅O₂ · 2HCl (dihydrochloride) | [6] |

| Molecular Weight | 424.3 g/mol (dihydrochloride) | [6][7] |

| Appearance | White to off-white crystalline solid | [3][8] |

| Water Solubility | ≥ 75 mg/mL (176 mM); sonication may be required. | [4][9] |

| PBS (pH 7.2) Solubility | ≥ 10 mg/mL | [1][6] |

| DMSO Solubility | ≥ 25 mg/mL (58 mM) | [9] |

| pKa | ~8.2 (for the piperazine nitrogen) | [1][10] |

| UV λmax | ~280 nm | [1][6] |

Protocols for Solution Preparation

The high water solubility of pirenzepine hydrochloride salts simplifies the preparation of aqueous stock solutions. The following protocols are designed to ensure accuracy, sterility, and stability.

General Workflow for Aqueous Stock Solution Preparation

The following diagram outlines the key steps for preparing a sterile, pH-adjusted aqueous stock solution of pirenzepine.

Caption: Workflow for preparing Pirenzepine HCl stock solutions.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM pirenzepine dihydrochloride stock solution in water, optimized for stability.

Materials:

-

Pirenzepine dihydrochloride (MW: 424.3 g/mol )

-

Nuclease-free or cell culture-grade water

-

Calibrated analytical balance

-

15 mL sterile conical tube

-

Vortex mixer and/or ultrasonic bath

-

Calibrated pH meter

-

0.1 M NaOH and 0.1 M HCl (for pH adjustment)

-

10 mL volumetric flask or graduated cylinder

-

0.22 µm sterile syringe filter

-

Sterile, amber (or foil-wrapped) microcentrifuge tubes or cryovials

Procedure:

-

Calculation: Calculate the mass of pirenzepine dihydrochloride needed:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.010 L × 424.3 g/mol × 1000 mg/g = 42.43 mg

-

-

Weighing: Accurately weigh 42.43 mg of pirenzepine dihydrochloride powder and transfer it to the 15 mL conical tube. Expert Tip: Weighing slightly more (e.g., 50 mg) and adjusting the solvent volume accordingly can improve accuracy, especially with balances that have fluctuations at lower masses.[11]

-

Dissolution: Add approximately 8 mL of water to the tube. Cap tightly and vortex vigorously. If complete dissolution is not immediate, place the tube in an ultrasonic water bath for 5-10 minutes.[4][9] Gentle warming to 37°C can also aid solubility.[4]

-

pH Adjustment (Critical Step): Once fully dissolved, use a calibrated pH meter to measure the pH of the solution. The initial pH of the dissolved salt will be acidic. Carefully add small volumes of 0.1 M NaOH dropwise until the pH of the solution reaches 5.1 . This pH is critical for maximizing the chemical stability of pirenzepine in aqueous solution.[6] If you overshoot the pH, back-titrate carefully with 0.1 M HCl.

-

Final Volume: Transfer the pH-adjusted solution to a 10 mL volumetric flask or graduated cylinder. Rinse the conical tube with a small amount of water and add it to the flask to ensure a complete transfer. Bring the final volume to exactly 10 mL with water.

-

Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile container. This is a mandatory step for solutions intended for cell culture or in vivo use.[12]

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes. Store these aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[7][10][12] Avoid repeated freeze-thaw cycles.

Stability of Pirenzepine Monohydrochloride Solutions

The stability of pirenzepine in solution is not absolute and is influenced by several factors. Hydrolysis is the primary degradation pathway.

Factors Affecting Stability

The following diagram illustrates the key environmental factors that can compromise the stability of pirenzepine in solution, leading to degradation.

Caption: Key factors influencing Pirenzepine solution stability.

Effect of pH

The pH of the aqueous solution is the most critical factor governing pirenzepine's stability.

-

Optimal Stability: Kinetic studies have demonstrated that pirenzepine exhibits maximum stability at pH 5.1 .[6]

-

Acid-Catalyzed Degradation: In strongly acidic conditions (e.g., pH 1.1), degradation is significant.[6] Under harsh acidic conditions (e.g., 6 M HCl), pirenzepine undergoes an unexpected and irreversible scaffold rearrangement to a previously uncharacterized benzimidazole derivative, which has a significantly lower affinity for muscarinic receptors.[3][13] This highlights the importance of avoiding extreme acidic environments during preparation and storage.

-

Base-Catalyzed Degradation: Pirenzepine is extremely unstable in basic conditions. The base-catalyzed hydrolysis rate is nearly 8,000 times faster than the acid-catalyzed rate at 85°C.[6] At pH 10, the shelf-life is less than a day.[6] The primary mechanism is likely the hydrolysis of the amide bond connecting the piperazine acetyl group to the benzodiazepine scaffold.

The following table summarizes the estimated shelf-life (time to 10% degradation) at various pH values.

| pH | Estimated Shelf-Life (at 25°C, extrapolated) | Stability Concern |

| 1.1 | ~13 days | Poor - Risk of scaffold rearrangement |

| 5.1 | ~784 days | Excellent - Recommended pH |

| 7.0 | ~58 days | Fair - Suitable for short-term experiments |

| 10.0 | < 1 day | Very Poor - Avoid |

| Data extrapolated from accelerated stability studies.[6] |

Effect of Temperature

As with most chemical reactions, the degradation of pirenzepine is accelerated by increased temperature.

-

Long-Term Storage: For maximum stability, stock solutions should be stored frozen. Recommendations from suppliers and literature suggest that solutions are stable for up to 3 months at -20°C and up to 6 months at -80°C.[7][10][12]

-

Short-Term Storage (Working Solutions): While specific data is limited, based on the stability at pH 7.0, it is advisable to prepare fresh working dilutions from a frozen stock on the day of use. If temporary storage is necessary, solutions should be kept at 2-8°C and protected from light.

Effect of Light (Photostability)

While pirenzepine in solid tablet form has been shown to be relatively stable to light, solutions are more susceptible to photodegradation.[5] As a general precaution for all pharmaceutical solutions, pirenzepine solutions should be protected from light to prevent potential photolytic reactions.[14][15] This is achieved by using amber vials or by wrapping standard clear vials in aluminum foil.

Analytical Methods for Stability Assessment

To empirically determine the stability of a specific pirenzepine formulation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique.

-

Methodology: A typical method involves a reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol).[13]

-

Detection: Detection is typically performed using a UV detector set to pirenzepine's absorbance maximum of approximately 280 nm.[6][13]

-

Validation: A stability-indicating method must be able to resolve the intact pirenzepine peak from any potential degradation products, ensuring that a decrease in the main peak area accurately reflects degradation rather than co-elution.[12]

References

-

Pichler, V., et al. (2021). Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. Scientific Reports, 11(1), 23397. Available at: [Link]

-

Tu, J., et al. (2005). HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor. Journal of Chromatography B, 822(1-2), 300-303. Available at: [Link]

-

Wang, Y., & Zhang, J. (2009). Degradation kinetics of pirenzepine hydrochloride in aqueous solution. Chinese Journal of New Drugs. (Abstract available from ResearchGate). Available at: [Link]

-

AdooQ BioScience. Pirenzepine dihydrochloride Product Page. Available at: [Link]

-